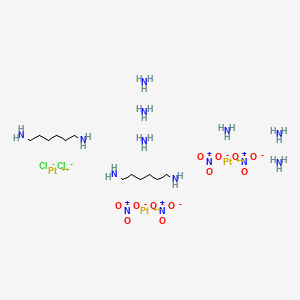
Triplatin tetranitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Triplatin Tetranitrate involves the coordination of platinum centers with amine ligands. The compound is formed by bridging two platinating units with a linker, specifically [trans-Pt(NH3)2]m-[H2N(CH2)6NH2]2. This central unit does not contribute to coordinative DNA binding but incorporates into the linker backbone a charge and hydrogen-bonding capacity, which dramatically increases DNA affinity .
Analyse Des Réactions Chimiques
Hydrolysis and Activation
Triplatin tetranitrate undergoes chloride-dependent hydrolysis, a critical activation step for its biological activity.
This low intracellular chloride concentration triggers ligand substitution, enabling the platinum centers to covalently bind DNA nucleobases. The hydrolysis rate is slower than cisplatin due to the polynuclear structure, which influences its pharmacokinetics .
DNA Adduct Formation
BBR3464 forms structurally distinct DNA adducts compared to mononuclear platinum agents:
These adducts exhibit higher stability and greater distortion of DNA helicity compared to cisplatin’s 1,2-intrastrand adducts, contributing to BBR3464’s efficacy in cisplatin-resistant cancers .
Interaction with Glycosaminoglycans (GAGs)
BBR3464’s cationic charge (+4) facilitates binding to cell-surface heparan sulfate proteoglycans (HSPGs), enhancing cellular uptake:
Mechanism Steps :
-
Electrostatic interaction : Positively charged platinum complex binds negatively charged HSPGs .
-
Receptor-mediated endocytosis : Internalization via HSPG-dependent pathways increases intracellular concentration .
This dual mechanism (DNA binding + GAG interaction) distinguishes BBR3464 from neutral platinum drugs, enabling activity in cells with reduced cisplatin uptake .
Redox Reactions and Stability
BBR3464 exhibits unique redox properties due to its triplatinum core:
The complex’s stability is attributed to the bridging diamine ligands (hexamethylenediamine), which prevent reduction to Pt(0) .
Comparative Reactivity with Cisplatin
Degradation Pathways
BBR3464 undergoes limited metabolic transformation, with primary excretion via the biliary system. Key degradation products include:
-
Platinum-amine complexes : Formed via ligand exchange with glutathione (less prevalent than cisplatin due to multinuclear structure) .
-
Inert Pt species : Generated through reaction with sulfur-containing biomolecules (e.g., methionine) .
The lack of nephrotoxic metabolites correlates with its favorable renal safety profile .
Applications De Recherche Scientifique
Mécanisme D'action
Triplatin Tetranitrate exerts its effects primarily through its interaction with DNA. It forms long-range {Pt,Pt} cross-links with DNA, which are structurally distinct from the short-range cross-links formed by cisplatin. These cross-links prevent DNA transcription and replication, leading to apoptosis (programmed cell death). The compound’s overall charge and hydrogen-bonding capacity significantly increase its DNA affinity, affecting the charge/lipophilicity balance and further increasing the distance between the two Pt-DNA-binding coordination spheres .
Comparaison Avec Des Composés Similaires
Triplatin Tetranitrate is unique among platinum-based chemotherapeutic agents due to its tri-nuclear structure and long-range DNA cross-linking ability. Similar compounds include:
Cisplatin: A mononuclear platinum compound that forms short-range DNA cross-links.
Carboplatin: Another mononuclear platinum compound with a different side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used primarily for colorectal cancer, forming different DNA adducts compared to cisplatin and carboplatin.
This compound remains the only “non-classical” platinum drug (not based on the cisplatin structure) to have entered human clinical trials .
Propriétés
Numéro CAS |
172903-00-3 |
|---|---|
Formule moléculaire |
C12H50Cl2N14O12Pt3 |
Poids moléculaire |
1238.8 g/mol |
Nom IUPAC |
azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |
InChI |
InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |
Clé InChI |
RMFNGLHOFHJMHN-UHFFFAOYSA-L |
SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
SMILES canonique |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Synonymes |
((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















